5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole is a synthetic heterocycle that has garnered attention due to its utility as an intermediate in the production of drugs, particularly those that inhibit platelet aggregation. The synthesis of this compound involves a convenient process starting from δ-valerolactone and cyclohexylamine, with the selection of appropriate cyclocondensation reagents and phase transfer catalysts, resulting in a notable yield of 78%1. Tetrazoles, in general, are of significant interest in various fields of chemistry and medicine due to their versatility and functional properties2.
The primary chemical reaction involving 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, as described in the provided papers, is its use as an intermediate in the synthesis of Cilostazol [, , ]. The chlorine atom in the 4-Chlorobutyl chain likely serves as a leaving group in a subsequent substitution reaction during Cilostazol synthesis.
In medicinal chemistry, 5-substituted tetrazoles, like 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, are crucial for their role as intermediates in drug synthesis. They are particularly valued for their ability to mimic carboxylic acids while providing improved drug-like properties. This has led to their use in the design of drugs with better absorption, distribution, metabolism, and excretion (ADME) characteristics2.
Within organic chemistry, these tetrazoles serve as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. Their unique reactivity and stability under various conditions make them suitable for complex chemical transformations2.
Beyond their medicinal and organic chemistry applications, tetrazoles find use in coordination chemistry, the photographic industry, and even as components in explosives due to their energetic properties. The versatility of tetrazoles is thus evident across a range of industrial applications2.
The mechanism of action for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole as an intermediate in platelet aggregation inhibitor drugs is not detailed in the provided papers. However, the broader class of 5-substituted tetrazoles is known to act as non-classical bioisosteres of carboxylic acids. They exhibit similar acidities but offer advantages such as higher lipophilicity and metabolic resistance, which can enhance the pharmacokinetic and pharmacodynamic profiles of the drugs they are incorporated into2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: